molecular formula C9H13ClFNO B2973283 2-((2-Fluorobenzyl)amino)ethanol hydrochloride CAS No. 1050076-15-7

2-((2-Fluorobenzyl)amino)ethanol hydrochloride

Cat. No. B2973283
CAS RN: 1050076-15-7
M. Wt: 205.66
InChI Key: WUYSVJNDQNUZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((2-Fluorobenzyl)amino)ethanol hydrochloride” is a chemical compound with the molecular formula C9H12FNO. It has been used in the synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which has anticonvulsant activity .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12FNO/c10-9-4-2-1-3-8(9)7-11-5-6-12/h1-4,11-12H,5-7H2 . This code represents the molecular structure of the compound .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 169.2 . It has a density of 1.133g/cm3 and a boiling point of 285.9ºC at 760 mmHg . The flash point is 126.7ºC .

Scientific Research Applications

Antibacterial Activities

Research has demonstrated that compounds related to 2-((2-Fluorobenzyl)amino)ethanol hydrochloride, such as fluorobenzylidene-amino-ethanol derivatives, exhibit significant antibacterial activities. These compounds have shown effectiveness against various bacteria, indicating potential as new medicines with bacteriostatic properties (Huang Suo-yi & Tian Hua, 2004).

Protease Sensing

Latent fluorophores based on a self-immolative linker strategy have been developed for protease sensing, utilizing components structurally similar to this compound. These compounds can serve as sensitive reagents for detecting specific enzymes, highlighting their importance in biological and medical research (Jean-Alexandre Richard et al., 2008).

Chemical Synthesis

In the field of chemical synthesis, this compound-related compounds have been employed to create polyfluorodibenz[b,f][1,4]oxazepines and other fluorinated aromatic compounds, contributing to advancements in materials science and organic chemistry (Cara L. Allaway et al., 2002).

Site-Selective Functionalization

The compound has also been a substrate for metal-mediated site-selective functionalization, leading to the synthesis of new chemical entities with potential applications in drug development and materials science (E. Marzi et al., 2002).

Glycosyl Donor Synthesis

Furthermore, related compounds have been utilized in the synthesis of protected glycosyl donors, essential for carbohydrate chemistry and the development of therapeutics (S. Spjut et al., 2010).

Mechanism of Action

The mechanism of action for “2-((2-Fluorobenzyl)amino)ethanol hydrochloride” is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with “2-((2-Fluorobenzyl)amino)ethanol hydrochloride” are not specified in the available resources .

Future Directions

The future directions for the research and application of “2-((2-Fluorobenzyl)amino)ethanol hydrochloride” are not specified in the available resources .

properties

IUPAC Name

2-[(2-fluorophenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c10-9-4-2-1-3-8(9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYSVJNDQNUZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCO)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.